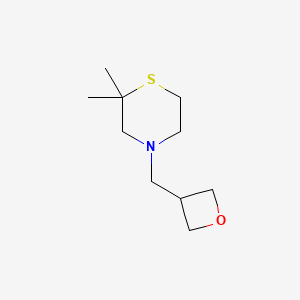
2,2-Dimethyl-4-(oxetan-3-ylmethyl)thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2,2-Dimethyl-4-(oxetan-3-ylmethyl)thiomorpholine" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, structure, and properties, which can provide insights into the analysis of the compound . For instance, derivatives of morpholine and thiomorpholine are the focus of these studies, which are relevant to the compound's chemical class .
Synthesis Analysis
The synthesis of related compounds involves the use of direct amide cyclization of linear precursors, as well as reductive alkylation and amide formation for the synthesis of thiomorpholin-3-one derivatives . Specifically, the synthesis of
Applications De Recherche Scientifique
Oxetanes in Drug Discovery
Oxetanes, such as 2,2-Dimethyl-4-(oxetan-3-ylmethyl)thiomorpholine, have been identified as key structural motifs in drug discovery due to their unique ability to impact aqueous solubility, lipophilicity, metabolic stability, and conformational preferences. Replacing gem-dimethyl or carbonyl groups with an oxetane can significantly enhance aqueous solubility and reduce metabolic degradation rates. The inclusion of oxetanes in drug molecules also influences conformation, favoring synclinal arrangements over antiplanar ones. This structural modification has broad implications, including the potential to replace commonly used fragments like morpholine, thus expanding the chemical space available for drug development. The synthesis of novel oxetanes offers a foundation for their application in various domains of chemistry and pharmacology (Wuitschik et al., 2010).
Antifungal Agents
Derivatives of morpholine, closely related to 2,2-Dimethyl-4-(oxetan-3-ylmethyl)thiomorpholine, have shown potential as broad-spectrum antifungal agents. A particular focus has been on compounds effective against Candida and Aspergillus species. Enhancements in the core morpholine structure, such as the introduction of a gem-dimethyl group, have led to improvements in plasmatic stability while maintaining antifungal efficacy. This research highlights the potential for structurally related compounds to serve as frameworks for developing new antifungal therapies (Bardiot et al., 2015).
Organic Light-Emitting Diode (OLED) Applications
The study of phosphorescent properties of cyclometalated iridium complexes, which share structural similarities with 2,2-Dimethyl-4-(oxetan-3-ylmethyl)thiomorpholine, has provided insights into the development of high-efficiency red phosphorescence suitable for OLED applications. These complexes exhibit high quantum yields and emission lifetimes, with the potential for pure-red emission, demonstrating their utility in enhancing OLED performance and efficiency (Tsuboyama et al., 2003).
Antimicrobial Compounds
Research into the synthesis and evaluation of 2,5-disubstituted 1,3,4-oxadiazole compounds, which are structurally analogous to 2,2-Dimethyl-4-(oxetan-3-ylmethyl)thiomorpholine, has led to the identification of compounds with significant antimicrobial activity. These compounds, characterized by their interaction with various microbial species, demonstrate the versatility of oxetane and morpholine derivatives in contributing to the development of new antimicrobial agents. This area of research holds promise for addressing resistance and toxicity challenges in antimicrobial therapy (Gul et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
2,2-dimethyl-4-(oxetan-3-ylmethyl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOS/c1-10(2)8-11(3-4-13-10)5-9-6-12-7-9/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSVZXLMXMYPFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)CC2COC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-(oxetan-3-ylmethyl)thiomorpholine | |
CAS RN |
1856689-45-6 |
Source


|
| Record name | 2,2-dimethyl-4-[(oxetan-3-yl)methyl]thiomorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

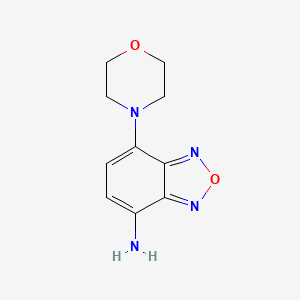
![1-(1-Methylpyrazol-4-yl)-2-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2538612.png)



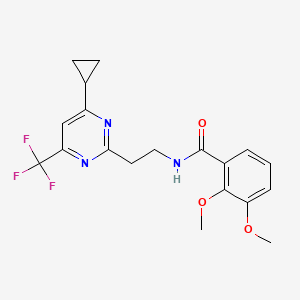
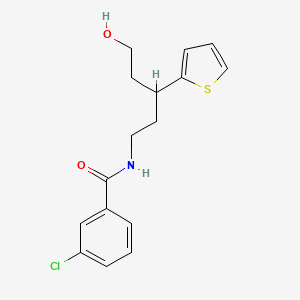


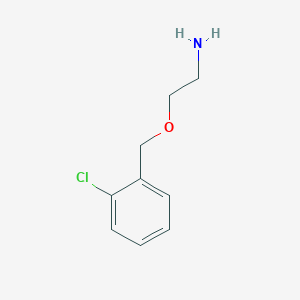
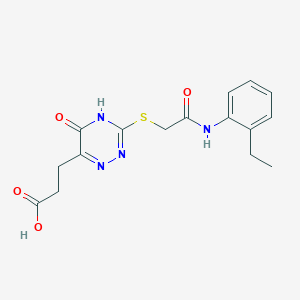
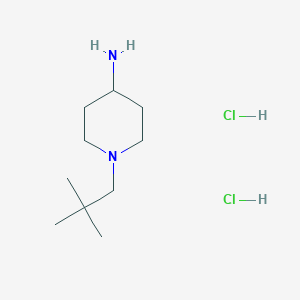
![[2-[1-(4-Methylphenyl)pyrazole-4-carbonyl]phenyl] 3-bromobenzoate](/img/structure/B2538632.png)
![3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2538633.png)